
(E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridyl group attached to an ethynyl moiety, which is further connected to a cyclohexenone ring with an oxime functional group. The presence of these functional groups allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethynylpyridine with a cyclohexenone derivative under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium hydroxide in a solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The exact mechanism of action of (E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms involved.
類似化合物との比較
Similar Compounds
2-Ethynylpyridine: Shares the ethynylpyridine moiety but lacks the cyclohexenone and oxime groups.
Cyclohexenone Oxime Derivatives: Compounds with similar cyclohexenone and oxime structures but different substituents.
Uniqueness
(E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
N-[3-(2-pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c16-15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h1-2,5,9-10,16H,3-4,6H2 |
InChIキー |
ZWBSNTSHJZOYAE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC(=NO)C1)C#CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
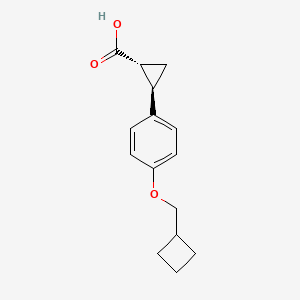
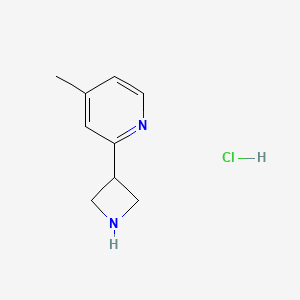
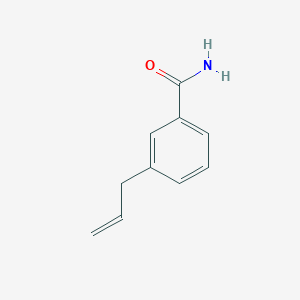
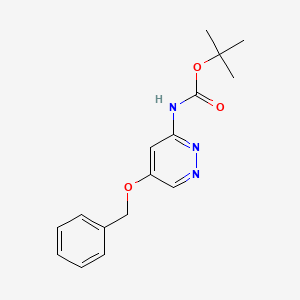
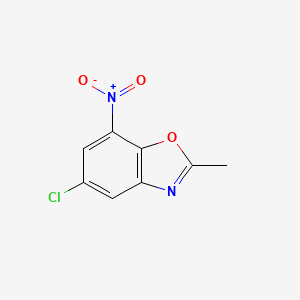
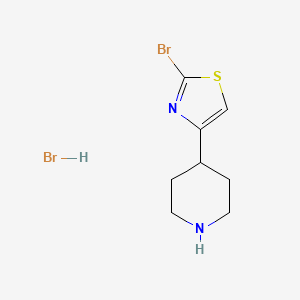

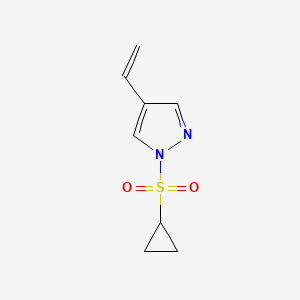
![trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-1,3,2-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;hydroxide;nonahydrate](/img/structure/B13718561.png)
